1-(4-乙氧苯基)-N-(对甲苯基)-3,4-二氢吡咯并[1,2-a]吡嗪-2(1H)-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring . The molecule also contains an ethoxyphenyl group and a p-tolyl group, which are aromatic groups derived from ethoxybenzene and p-toluene respectively .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrolopyrazine core with an ethoxyphenyl group attached at one position and a p-tolyl group attached at a different position. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolopyrazine core, being a bicyclic aromatic structure, might undergo electrophilic substitution reactions. The ethoxy group might be susceptible to reactions involving the breaking of the ether bond .科学研究应用
合成与表征
结构与指定化学物质相似的化合物因其独特的性质而经常被合成和表征。例如,5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成涉及反应,产生在包括药理学和材料科学在内的各个研究领域具有潜力的化合物。这些合成涉及多个步骤,包括与水合肼和其他试剂的反应以形成复杂的结构,展示了该化合物在开发新的合成方法和理解化学反应性方面的重要性(Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014)。
细胞毒性研究
相关化合物已针对其对各种癌细胞系的细胞毒活性进行了评估。该应用对于寻找新的抗癌剂至关重要。针对艾氏腹水癌(EAC)细胞的新型 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的细胞毒性研究是评估类似化合物其潜在治疗应用的示例。这些研究为进一步研究相关化合物的抗癌特性奠定了基础(Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014)。
抗菌和抗菌活性
开发新的抗菌和抗菌剂是类似“1-(4-乙氧基苯基)-N-(对甲苯基)-3,4-二氢吡咯并[1,2-a]嘧啶-2(1H)-甲酰胺”的化合物的重要研究应用领域。对类似化合物的研究显示出有希望的抗菌活性,表明它们在解决抗生素耐药性和开发新的治疗剂方面的潜力。例如,新型(4-甲氧基苯基)-四氢吡喃基取代的 1,3,4-恶二唑的合成及其抗菌活性测试突出了此类化合物在发现新药中的作用(А. А. Aghekyan, G. G. Mkryan, H. Panosyan, A. Safaryan, H. M. Stepanyan, 2020)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-28-20-12-8-18(9-13-20)22-21-5-4-14-25(21)15-16-26(22)23(27)24-19-10-6-17(2)7-11-19/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJXEMZJPWAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。